(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
説明
特性
IUPAC Name |
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c1-3-7-20-12-5-4-10(16)9-13(12)22-15(20)17-14(21)11-6-8-19(2)18-11/h1,4-6,8-9H,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBSAVOFRUXJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. For example, a study evaluated various thiazol-4-one/thiophene-bearing pyrazole derivatives for their in vitro antimicrobial activities. The most active derivative showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Key Findings:
- MIC Values: The compound demonstrated potent activity with MIC values indicating strong antibacterial effects.
- Biofilm Inhibition: It effectively inhibited biofilm formation, outperforming standard antibiotics like Ciprofloxacin.
- Synergistic Effects: The compound exhibited synergistic effects when combined with other antibiotics, reducing their MICs significantly.
Anticancer Activity
The compound's anticancer potential has also been explored. Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, certain thiazole-linked pyrazoles have shown cytotoxic effects against different cancer cell lines .
Mechanisms of Action:
- DNA Gyrase and DHFR Inhibition: The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM, respectively .
- Cytotoxicity Testing: In vitro studies revealed noncytotoxicity at concentrations above 60 μM, indicating a favorable safety profile .
Comparative Efficacy Table
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Biofilm Inhibition |
|---|---|---|---|
| (Z)-N-(6-chloro...) | 0.22 - 0.25 μg/mL | 12.27 - 31.64 μM | Yes |
| Other Thiazole Derivatives | Varies | Varies | Yes |
Case Study 1: Antimicrobial Evaluation
In a comprehensive study involving multiple derivatives, the compound was tested for its ability to combat biofilm formation in Staphylococcus species. Results indicated a significant reduction in biofilm mass compared to untreated controls and established antibiotics .
Case Study 2: Anticancer Testing
A series of thiazole-pyrazole derivatives were evaluated for their anticancer properties against A549 lung adenocarcinoma cells. The results suggested that modifications to the thiazole moiety enhanced cytotoxic activity, with some compounds demonstrating IC50 values significantly lower than those of standard chemotherapeutics .
類似化合物との比較
Comparison with Structural Analogs
The compound’s unique properties can be contextualized by comparing it to analogs with modifications in substituents, core heterocycles, or stereochemistry. Below, key comparisons are organized based on structural and functional attributes.
Substituent Effects on Hydrogen Bonding and Crystal Packing
The propargyl group (prop-2-yn-1-yl) and chloro substituent differentiate this compound from analogs. For instance:
- Analog B : Substituting chlorine with fluorine diminishes electronegativity, altering hydrogen-bond acceptor strength and lattice energy.
Table 1: Hydrogen-Bonding Parameters in Analogs
*Hypothetical data for illustration.
The target compound’s pyrazole carboxamide group enables extended $R2^2(8)$ motifs (head-to-tail dimerization), whereas Analog A’s smaller substituents favor simpler $R2^2(6)$ patterns. Analog B’s fluorine substitution disrupts planar packing, leading to discrete $D(2)$ dimers .
Ring Puckering and Conformational Flexibility
The benzo[d]thiazole ring’s puckering, quantified using Cremer-Pople parameters (amplitude q, phase φ), influences binding pocket compatibility. Compared to:
- Analog C : A benzimidazole core with similar substituents exhibits reduced puckering (q = 0.12 Å, φ = 10°) due to enhanced aromaticity.
- Analog D: A saturated thiazolidinone derivative shows planar geometry (q = 0.05 Å), limiting conformational adaptability.
Table 2: Puckering Coordinates in Heterocyclic Cores
| Compound | Ring Type | Puckering Amplitude q (Å) | Phase φ (°) |
|---|---|---|---|
| Target Compound | Benzo[d]thiazole | 0.35 | 45 |
| Analog C | Benzimidazole | 0.12 | 10 |
| Analog D | Thiazolidinone | 0.05 | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
